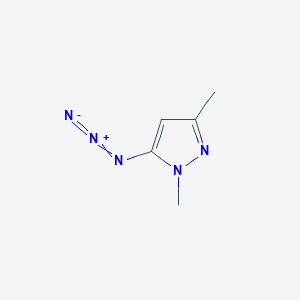

5-azido-1,3-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-azido-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-4-3-5(7-9-6)10(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEARUQZMJUBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-azido-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-azido-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound with the CAS Number 1909316-92-2.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a probable synthesis route, and potential applications, particularly in the context of medicinal chemistry and drug development. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of an azido group offers a versatile handle for further chemical modifications, such as "click chemistry."[4] This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical Properties and Structure

This compound possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 1 and 3, and an azide group at position 5.

Molecular Formula: C₅H₇N₅[1]

Molecular Weight: 137.14 g/mol

The presence of the azido group makes this compound energetic and allows for a variety of chemical transformations, most notably 1,3-dipolar cycloaddition reactions.

Structural Representation:

References

- 1. a2bchem.com [a2bchem.com]

- 2. 1909316-92-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-azido-1,3-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Considerations

Disclaimer: Detailed experimental and biological data for 5-azido-1,3-dimethyl-1H-pyrazole (CAS No. 1909316-92-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known structural and basic chemical information. To further illustrate the properties and potential applications of this class of compounds, this document will also reference data and experimental protocols for closely related and well-documented 5-azidopyrazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an azide group. The presence of the energetic azido functional group makes it a compound of interest for various chemical transformations, particularly in the realm of medicinal chemistry and materials science. The pyrazole scaffold itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. The azido group can serve as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation of the pyrazole moiety to other molecules.

Core Compound Structure and Properties

The fundamental structure of this compound consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 1 and 3 positions with methyl groups and at the 5-position with an azido group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1909316-92-2 | |

| Molecular Formula | C5H7N5 | |

| Molecular Weight | 137.15 g/mol | Calculated |

| Canonical SMILES | CN1N=C(C)C=C1N=[N+]=[N-] | Calculated |

| InChI Key | InChIKey=... | Not available |

Synthesis and Experimental Protocols

A general and widely applicable method for the synthesis of 5-azidopyrazoles involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of the pyrazole ring with an azide salt. A plausible synthetic route to this compound would start from a corresponding 5-halo-1,3-dimethyl-1H-pyrazole.

Representative Experimental Protocol: Synthesis of a 5-Azidopyrazole Derivative

Due to the lack of a specific protocol for the title compound, the following is a representative procedure for the synthesis of a related compound, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which can be adapted.

Materials:

-

5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 3.37 mmol) in DMF (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Sodium azide (0.44 g, 6.74 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic and Physicochemical Properties of Related 5-Azidopyrazoles

The following tables summarize typical spectroscopic and physical data for a related 5-azidopyrazole derivative. These values can provide an indication of the expected properties for this compound.

Table 2: Spectroscopic Data for a Representative 5-Azidopyrazole Derivative

| Data Type | Key Features |

| IR (KBr, cm⁻¹) | ~2100-2150 (strong, sharp azide N≡N stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the pyrazole ring protons and the substituents. The chemical shifts will be influenced by the specific substitution pattern. |

| ¹³C NMR (CDCl₃, ppm) | Resonances for the pyrazole ring carbons and substituent carbons. |

| Mass Spec. (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

Note: The exact peak positions and splitting patterns will be specific to the molecule being analyzed.

Reactivity and Potential Applications

The chemistry of this compound is dominated by the reactivity of the azide functional group.

"Click Chemistry" and Bioconjugation

The azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science for the assembly of complex molecular architectures.

Synthesis of Fused Heterocycles

The azide moiety can also undergo intramolecular cyclization reactions, particularly when there is a suitable reactive group in a neighboring position, leading to the formation of fused heterocyclic systems such as pyrazolotetrazoles. These fused systems are of interest in medicinal chemistry as potential bioisosteres of purines.

Thermal and Photochemical Reactivity

Organic azides are known to be thermally and photochemically labile, capable of extruding dinitrogen gas (N₂) to form highly reactive nitrenes. This reactivity can be exploited for the synthesis of other nitrogen-containing heterocycles or for functionalizing C-H bonds, although it also necessitates careful handling and storage of the compound to avoid decomposition.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the pyrazole core is a privileged scaffold in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The primary role of this compound in a drug development context would likely be as a versatile building block. Its pyrazole core provides a proven pharmacophore, while the azide handle allows for its efficient incorporation into larger molecules or for its use in creating libraries of compounds for high-throughput screening via click chemistry.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively. It is recommended to handle this compound in small quantities in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound unless necessary and under controlled conditions.

Conclusion

This compound is a valuable, though currently under-documented, chemical entity. Its combination of a biologically relevant pyrazole scaffold and a versatile azido functional group presents significant opportunities for its application in medicinal chemistry, particularly as a building block for the synthesis of novel therapeutic agents and chemical probes using click chemistry. Further research into the synthesis, detailed characterization, and exploration of the biological activity of this compound is warranted to fully unlock its potential.

5-azido-1,3-dimethyl-1H-pyrazole: A Technical Overview

CAS Number: 1909316-92-2[1][2]

This technical guide provides a comprehensive overview of 5-azido-1,3-dimethyl-1H-pyrazole, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also draws upon established principles and methodologies for analogous pyrazole derivatives to infer potential synthetic routes and applications.

Physicochemical Properties

While specific experimental data for this compound is not widely reported, a summary of its basic properties is presented below.

| Property | Value | Source |

| CAS Number | 1909316-92-2 | [1][2] |

| Molecular Formula | C₅H₇N₅ | Inferred |

| Molecular Weight | 137.15 g/mol | Inferred |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

A general synthetic strategy can be proposed based on the synthesis of other pyrazole derivatives[3][4][5]:

-

Synthesis of a 5-halo- or 5-nitro-1,3-dimethyl-1H-pyrazole precursor: This would likely involve the cyclization of a diketone with a hydrazine derivative, followed by halogenation or nitration.

-

Azide Installation: The precursor would then be reacted with an azide source, such as sodium azide, in a suitable solvent.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole (Precursor)

-

To a solution of 1,3-dimethylpyrazole in a suitable chlorinated solvent, a chlorinating agent (e.g., N-chlorosuccinimide) is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using column chromatography.

Step 2: Synthesis of this compound

-

5-chloro-1,3-dimethyl-1H-pyrazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

An excess of sodium azide is added to the solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography.

Workflow for Hypothetical Synthesis:

References

- 1. This compound | CAS#:1909316-92-2 | Chemsrc [chemsrc.com]

- 2. 1909316-92-2_5-azido-1,3-dimethyl-1H-pyrazoleCAS号:1909316-92-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Azido-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-pyrazoles are a fascinating class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry, materials science, and energetic materials research. The unique combination of the aromatic pyrazole ring and the energetic azido group imparts a rich and complex profile of physical and chemical properties. This guide provides a comprehensive overview of the synthesis, structure, stability, and reactivity of azido-pyrazoles, with a focus on quantitative data and detailed experimental methodologies.

Physical and Chemical Properties

The properties of azido-pyrazoles are highly influenced by the substitution pattern on the pyrazole ring and the position of the azido group. The interplay between the electron-withdrawing or donating nature of substituents and the inherent characteristics of the azido moiety dictates the overall behavior of these molecules.

Thermal Stability and Decomposition

A critical property of azido-pyrazoles, especially in the context of energetic materials, is their thermal stability. The decomposition temperature is a key parameter in assessing their safety and potential applications. Generally, azido derivatives of pyrazoles exhibit better thermal stabilities compared to their nitrate ester counterparts[1]. The elongation of alkyl chains attached to the pyrazole ring in azidoalkyl pyrazoles has been shown to result in higher decomposition temperatures[1]. For instance, azidoethyl pyrazoles exhibit some of the highest decomposition temperatures within this class of compounds[1]. However, the presence of adjacent azido and nitro groups can lead to electrostatic repulsion, resulting in increased sensitivity[1]. The thermal decomposition of α-azido five-membered heterocycles like azido-pyrazoles is a concerted but asynchronous process leading to the extrusion of molecular nitrogen and the formation of ring-opened species.

Azide-Tetrazole Isomerization

A significant and intriguing chemical property of azido-pyrazoles is their existence in equilibrium with the corresponding fused tetrazolo-pyrazole isomers. This is a form of valence tautomerism where the linear azido group cyclizes to form a five-membered tetrazole ring. This equilibrium is influenced by factors such as the electronic nature of substituents on the pyrazole ring, solvent polarity, and temperature[2]. In many cases, the tetrazole tautomer is thermodynamically favored[1]. This isomerization is a crucial consideration in the synthesis and reactivity of azido-pyrazoles, as the two forms can exhibit different chemical behaviors.

Data Presentation

The following tables summarize key quantitative data for a selection of azido-pyrazole derivatives, providing a comparative overview of their physical and spectroscopic properties.

Physicochemical Properties of Selected Azido-Pyrazoles

| Compound Name | Structure | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

| 1-Azidomethyl-3-nitropyrazole | N/A | Liquid | 195 | [1] |

| 1-Azidoethyl-3-azido-4-nitropyrazole | N/A | 54 | 211 | [1] |

| 1-Azidomethyl-3-azido-4-nitropyrazole | N/A | 67 | 201 | [1] |

| 1-Azidoethyl-3,4-dinitropyrazole | N/A | Liquid | 216 | [1] |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | N/A | 132-134 | N/A | [3] |

Spectroscopic Data of Selected Azido-Pyrazoles

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |

| 1-Azidomethyl-3-nitropyrazole | 7.89 (d), 7.12 (d), 5.69 (s) | 152.0, 133.5, 112.9, 53.6 | 2113 (N3), 1547, 1346 (NO2) | [1] |

| 1-Azidoethyl-3-azido-4-nitropyrazole | 8.81 (s), 4.70 (t), 2.10 (t) | 145.9, 137.9, 120.3, 49.3, 22.1 | 2125, 2154 (N3), 1555, 1315 (NO2) | [1] |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 8.18 (m, 15H, Ar-H) | 151.3 (C=N), 147.6-118.8 (Ar-C) | 2118 (N3), 1681 (C=O) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of key azido-pyrazole precursors and their subsequent reactions.

Synthesis of 1-Azidomethyl-3-nitropyrazole

Materials:

-

1-Chloromethyl-3-nitropyrazole

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 1-chloromethyl-3-nitropyrazole in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for a specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

-

5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

-

Sodium azide (NaN3)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in DMSO.

-

Add sodium azide to the solution.

-

Heat the reaction mixture at a specified temperature for a certain duration.

-

After cooling, pour the mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[3].

General Procedure for 1,3-Dipolar Cycloaddition of Azido-pyrazoles with Alkynes

Materials:

-

Substituted azido-pyrazole

-

Terminal alkyne

-

Copper(I) catalyst (e.g., CuI)

-

Solvent (e.g., t-butanol/water)

Procedure:

-

Dissolve the azido-pyrazole and the terminal alkyne in the chosen solvent system.

-

Add the copper(I) catalyst to the mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

-

Isolate and purify the resulting triazole product by crystallization or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical processes involving azido-pyrazoles.

Caption: Azide-Tetrazole Equilibrium in Pyrazoles.

Caption: 1,3-Dipolar Cycloaddition of Azido-pyrazoles.

Caption: General Synthesis Workflow for Azido-pyrazoles.

Conclusion

Azido-pyrazoles represent a versatile and highly functional class of compounds with a rich chemical landscape. Their synthesis, while often straightforward, requires careful consideration of the potential for azide-tetrazole isomerization. The thermal stability and reactivity of these compounds are tunable through synthetic modifications, making them attractive for a range of applications. The 1,3-dipolar cycloaddition reaction, in particular, opens up avenues for their use in click chemistry and the synthesis of complex heterocyclic systems. This guide provides a foundational understanding for researchers and professionals working with or interested in the further exploration of azido-pyrazoles.

References

An In-depth Technical Guide to the Spectral Analysis of 5-azido-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The information herein is based on the analysis of structurally similar pyrazole derivatives and established spectroscopic principles.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 5-azido-1,3-dimethyl-1H-pyrazole. These predictions are derived from the known spectral properties of analogous pyrazole compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | s | 1H | C4-H |

| ~ 3.7 - 3.9 | s | 3H | N1-CH₃ |

| ~ 2.2 - 2.4 | s | 3H | C3-CH₃ |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C5-N₃ |

| ~ 145 - 150 | C3-CH₃ |

| ~ 100 - 105 | C4 |

| ~ 35 - 40 | N1-CH₃ |

| ~ 12 - 15 | C3-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 - 2150 | Strong | N₃ asymmetric stretch |

| ~ 1500 - 1600 | Medium-Strong | C=N, C=C stretching |

| ~ 1250 - 1300 | Medium | N₃ symmetric stretch |

| ~ 2900 - 3000 | Medium | C-H stretching (methyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 137.07 | [M]⁺ (Molecular Ion) |

| 109.07 | [M - N₂]⁺ |

| 81.07 | [M - N₂ - N₂]⁺ or [M - 2N₂]⁺ |

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for the synthesis of similar azido-pyrazole derivatives.

Synthesis of this compound

A common route to synthesize 5-azido-pyrazoles involves the diazotization of a corresponding 5-amino-pyrazole precursor, followed by substitution with an azide salt.

Materials:

-

5-amino-1,3-dimethyl-1H-pyrazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 5-amino-1,3-dimethyl-1H-pyrazole in dilute hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water.

-

Slowly add the diazonium salt solution to the sodium azide solution at 0-5 °C. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to stir for a specified time at low temperature and then warm to room temperature.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the logical workflow for spectral data analysis and a general experimental workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the spectral analysis of a synthesized compound.

A Technical Deep Dive into Substituted Azido-Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of an azido (-N₃) substituent to this privileged heterocycle opens up new avenues for therapeutic innovation, offering unique chemical reactivity and potential for enhanced biological interactions. This technical guide provides a comprehensive literature review of substituted azido-pyrazoles, focusing on their synthesis, quantitative biological data, and the underlying mechanisms of action.

Core Synthesis Strategies

The synthesis of substituted azido-pyrazoles primarily revolves around the introduction of the azide functionality onto a pre-formed pyrazole ring or the construction of the pyrazole ring from azide-containing precursors. A key intermediate in the synthesis of many such derivatives is 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde .

A common synthetic route to this intermediate begins with the Vilsmeier-Haack reaction of 1,3-diphenyl-2-pyrazolin-5-one, which yields the corresponding 5-chloro-4-formylpyrazole. Subsequent nucleophilic substitution of the chloro group with sodium azide provides the desired 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This versatile intermediate serves as a building block for a wide array of substituted azido-pyrazoles through reactions at the aldehyde functional group.

Biological Activities and Quantitative Data

Substituted azido-pyrazoles have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antibacterial agents. The compiled data below summarizes the reported biological activities.

Anticancer Activity

The cytotoxic effects of various substituted azido-pyrazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PZ-A1 | Pyrazolo[5,1-b]thiazole with azide moiety | HepG-2 (Liver) | 12.6[1] | [1] |

| HCT-116 (Colon) | 28.9[1] | [1] |

Antibacterial Activity

The antibacterial potential of azido-pyrazoles is assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| PZ-A2 | Data not yet available in sufficient detail for specific azido-pyrazoles. General pyrazole derivatives show activity. | Various | Data not yet available |

Experimental Protocols

Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Materials: 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, sodium azide (NaN₃), dimethylformamide (DMF).

Procedure:

-

Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted azido-pyrazoles) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Cancer

While specific signaling pathway inhibition by azido-pyrazoles is an emerging area of research, the broader class of pyrazole derivatives is known to target various protein kinases involved in cancer progression. For instance, many pyrazole-containing drugs function as inhibitors of Janus kinases (JAKs) or components of the PI3K/Akt signaling pathway. The introduction of the azido group may modulate the binding affinity and selectivity of these compounds for their kinase targets. Further research is necessary to elucidate the precise molecular targets and signaling pathways affected by substituted azido-pyrazoles.

Conclusion and Future Directions

Substituted azido-pyrazoles represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antibacterial agents. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, warrants further investigation. Future research should focus on expanding the library of substituted azido-pyrazoles to establish comprehensive structure-activity relationships, identifying the specific molecular targets and elucidating the detailed mechanisms of action, including their impact on cellular signaling pathways. Such efforts will be crucial in translating the therapeutic potential of this unique chemical scaffold into clinical applications.

References

Solubility profile of 5-azido-1,3-dimethyl-1H-pyrazole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the novel compound 5-azido-1,3-dimethyl-1H-pyrazole. Due to the compound's recent emergence in chemical synthesis, specific quantitative solubility data in common laboratory solvents is not yet publicly available. This document provides a comprehensive framework for researchers to determine the solubility of this and other new chemical entities through established experimental protocols. It includes a detailed methodology for solubility determination, a template for data presentation, and a visual workflow to guide the experimental process.

Introduction

This compound is a heterocyclic organic compound of interest in various fields of chemical research, potentially including medicinal chemistry and materials science. An understanding of a compound's solubility is fundamental to its application, informing decisions in reaction chemistry, formulation development, and biological screening. This guide outlines the necessary procedures to systematically characterize the solubility of this compound in a range of common laboratory solvents.

Predicted Solubility Characteristics

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar pyrazole ring and an azido group, which would suggest some affinity for polar solvents. The presence of two methyl groups contributes to its nonpolar character, which may confer solubility in less polar organic solvents. However, empirical determination is essential for accurate characterization.

Data Presentation: A Template for Recording Solubility

To ensure a systematic and comparable record of solubility data, the following table is provided as a template for researchers.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) | Notes |

| Water | H₂O | 9.0 | |||

| Ethanol | C₂H₅OH | 5.2 | |||

| Methanol | CH₃OH | 6.6 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Hexane | C₆H₁₄ | 0.1 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

4.1. Materials

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the dissolved compound in the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

4.3. Data Analysis

The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a new chemical entity.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific solubility data for this compound is not currently available, this guide provides the necessary tools for researchers to independently and accurately determine this crucial physicochemical property. The provided experimental protocol, data recording template, and workflow diagram are designed to facilitate a systematic and robust characterization of the compound's solubility profile. The generation of this data will be invaluable for the future development and application of this compound.

An In-depth Guide to Pyrazole Derivatives in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] First isolated in 1959 from watermelon seeds, the pyrazole nucleus is a cornerstone of numerous synthetic compounds with a vast range of biological activities.[3][4] Its unique structural and electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, make it a versatile building block for designing targeted therapeutic agents.[5]

Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil, highlight the clinical significance of this heterocyclic system.[6][7][8] This guide provides a comprehensive technical overview of the synthesis, biological activities, and experimental protocols related to pyrazole derivatives, aimed at professionals in chemical synthesis and drug development.

Core Synthesis Methodologies

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several key methodologies being widely employed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis (Cyclocondensation)

The most fundamental and widely used method for synthesizing pyrazole derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][6][9] This reaction, first described by Ludwig Knorr in 1883, is highly versatile and generally proceeds with good yields.[5][6] The regioselectivity of the reaction is a key consideration, depending on the nature of the substituents on both the dicarbonyl compound and the hydrazine.

1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or alkene.[9] The nitrile imines are typically generated in situ from hydrazonoyl halides. This approach is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex pyrazole derivatives by combining three or more reactants in a single pot.[9] These reactions are characterized by high atom economy and procedural simplicity. A common example involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to directly form a polysubstituted pyrazole.

Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis. These "green" strategies include the use of recyclable catalysts (e.g., nano-ZnO), microwave irradiation to accelerate reaction times, and the use of green solvents like water or ethanol.[1][10]

Data on Synthesis Yields

The efficiency of pyrazole synthesis varies significantly with the chosen method and reaction conditions. The following table summarizes representative yields for various synthetic protocols.

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Knorr Cyclocondensation | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, controlled conditions | 95% | [1][9] |

| Pd-Coupling | Not specified | Palladium catalyst | 90% | |

| MCR (One-Pot) | Terminal alkynes, Aromatic aldehydes, Hydrazines | Molecular iodine | 68-99% | [9] |

| Microwave Irradiation | Tosylhydrazones, α,β-Unsaturated carbonyls | Solvent-free, Microwave | Not specified | [1] |

| Copper-Catalyzed | Aldehyde hydrazones, Electron-deficient olefins | Copper catalyst, TBHP, DMF | 35% | [11][12] |

Applications in Drug Discovery and Development

The pyrazole scaffold is a key pharmacophore in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to form critical interactions with biological targets.[2][13][14]

Anti-inflammatory Agents

Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor, is a flagship example, demonstrating potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The mechanism involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Anticancer Agents

The pyrazole scaffold is integral to the design of numerous anticancer drugs that target various signaling pathways involved in cancer progression.[15][16] These derivatives have shown efficacy by inhibiting protein kinases such as EGFR, VEGFR-2, and CDKs, which are crucial for tumor growth, proliferation, and angiogenesis.[4][13][16]

Antimicrobial Agents

Pyrazole derivatives have also been developed as potent antibacterial and antifungal agents.[17][18][19] They can interfere with essential microbial processes or enzymes. For example, some pyrazole-thiazole hybrids show promising activity against various bacterial strains, including resistant ones like MRSA.[17][18]

Biological Activity Data

The following tables summarize the in vitro efficacy of selected pyrazole derivatives against various biological targets.

Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target / Cell Line | Activity (IC₅₀) | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase (Breast Cancer) | 0.25 µM | [16] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver Cancer) | 13.85 µM | [16] |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | 5.8 µM | [20] |

| Pyrazole-isoxazole Hybrid | HT-1080 (Fibrosarcoma) | ≥ 100 µM | [21] |

| Pyrazole-Carboxamide Derivative | CDK2 | 25 nM (0.025 µM) | [4] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Thiazolo-pyrazole Derivative | MRSA | 4 µg/mL | [17] |

| Imidazo-pyridine Pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 µg/mL | [17] |

| Quinoline-substituted Pyrazole | S. aureus, S. epidermidis | 0.12–0.98 µg/mL | [17] |

| Pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5–125 µg/mL | [22] |

| Pyrazole-1-carbothiohydrazide | Various Fungi | 2.9–7.8 µg/mL | [22] |

Experimental Protocols

Providing detailed, reproducible experimental methods is crucial for scientific advancement. Below is a representative protocol for a common pyrazole synthesis.

General Protocol for Knorr Pyrazole Synthesis (Nano-ZnO Catalyzed)

This protocol is a generalized procedure based on the efficient, environmentally friendly synthesis described by Girish et al.[1][9]

Objective: To synthesize 1,3,5-substituted pyrazole derivatives via condensation of a 1,3-dicarbonyl compound with a hydrazine derivative using a nano-ZnO catalyst.

Materials:

-

Ethyl acetoacetate (1,3-dicarbonyl compound)

-

Phenylhydrazine (hydrazine derivative)

-

Nano-ZnO catalyst

-

Ethanol (solvent)

-

Glacial Acetic Acid (optional, catalyst)

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and hot plate

-

Thin Layer Chromatography (TLC) plate

-

Filtration apparatus

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and nano-ZnO (5 mol%) in 25 mL of ethanol.

-

Reaction Initiation: Add a few drops of glacial acetic acid to the mixture. Equip the flask with a condenser and place it on a magnetic stirrer hot plate.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water.

-

The solid product will precipitate out. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any impurities.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Expected Outcome: This method typically provides the desired 1,3,5-substituted pyrazole in excellent yields (often exceeding 90%) with a straightforward work-up procedure.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole - Wikipedia [en.wikipedia.org]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 20. srrjournals.com [srrjournals.com]

- 21. ijnrd.org [ijnrd.org]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-azido-1,3-dimethyl-1H-pyrazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-azido-1,3-dimethyl-1H-pyrazole is a versatile chemical intermediate poised for significant applications in the realm of click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the azide moiety allows for its facile conjugation with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage.[1] This reaction has become a cornerstone in drug discovery, chemical biology, and materials science for the rapid and efficient synthesis of complex molecular architectures.[2]

The resulting pyrazole-triazole conjugates are of particular interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Similarly, triazoles are stable aromatic heterocycles that can act as pharmacophores and improve the physicochemical properties of drug candidates.[5] The combination of these two privileged scaffolds through click chemistry offers a powerful strategy for the development of novel therapeutic agents, such as kinase inhibitors or topoisomerase II inhibitors.[5]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidelines for reaction optimization, and potential applications in drug development.

Data Presentation

Table 1: General Reagent Concentrations for CuAAC Reactions

| Reagent | Stock Concentration | Final Concentration | Notes |

| This compound | 10 mM in DMSO or DMF | 50 µM - 1 mM | The final concentration will depend on the specific application and the concentration of the alkyne partner. |

| Alkyne-containing molecule | 10 mM in a compatible solvent | 50 µM - 1 mM | A 1:1 to 1.5:1 molar ratio of alkyne to azide is typically used. |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 µM - 250 µM | The copper source for the in situ generation of the Cu(I) catalyst.[6] |

| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1 mM - 5 mM | The reducing agent to convert Cu(II) to the active Cu(I) catalyst.[7] |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50 mM in water | 250 µM - 1.25 mM | A water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage.[6][8] A 5:1 ligand to copper ratio is often recommended.[6] |

Table 2: Troubleshooting Common Issues in CuAAC Reactions

| Issue | Potential Cause | Suggested Solution |

| Low or no product yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare fresh sodium ascorbate solution. Ensure proper degassing of the reaction mixture if sensitivity to oxygen is observed. Increase the concentration of the copper/ligand complex.[9] |

| Poor solubility of reactants | Add a co-solvent such as DMSO, DMF, or t-butanol (up to 10-20% of the total volume).[6] | |

| Inhibition by other functional groups | If working with biomolecules, thiol groups or histidine tags can chelate copper. Increase the copper concentration or add a sacrificial metal like Zn(II).[6][8] | |

| Reaction is slow | Low concentration of reactants | Increase the concentration of the azide and alkyne. |

| Suboptimal temperature | While most CuAAC reactions proceed at room temperature, gentle heating (30-40 °C) may improve the rate for sterically hindered substrates. | |

| Side product formation | Alkyne homocoupling (Glaser coupling) | Ensure an adequate amount of azide is present. Minimize the exposure of the reaction to oxygen. |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the reaction of this compound with a terminal alkyne.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO or DMF.

-

Alkyne: Prepare a 10 mM stock solution in a compatible solvent.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a reaction vessel, add the desired amount of the alkyne solution.

-

Add the this compound stock solution (typically 1.0 to 1.2 equivalents relative to the alkyne).

-

Add the appropriate volume of solvent (e.g., water, buffer, or a mixture with an organic co-solvent) to reach the desired final reaction volume, leaving room for the catalyst and reducing agent.

-

Add the THPTA stock solution to achieve a final concentration of 5 times that of the copper sulfate.

-

Add the copper(II) sulfate stock solution.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

-

If the reaction is oxygen-sensitive, briefly degas the solution with an inert gas (e.g., argon or nitrogen) before and after the addition of sodium ascorbate.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.

-

Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be isolated. For small molecules, a standard aqueous work-up followed by column chromatography may be appropriate.

-

For bioconjugates, purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography are commonly used to remove excess reagents.[8]

-

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide with this compound

This protocol outlines the labeling of a peptide containing a terminal alkyne functionality.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

THPTA

-

DMSO

Procedure:

-

Prepare Solutions:

-

Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mg/mL.

-

Prepare stock solutions of this compound (10 mM in DMSO), CuSO₄ (20 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified peptide solution.

-

This compound stock solution (to a final concentration of 2-5 fold molar excess over the peptide).

-

THPTA stock solution (to a final concentration of 500 µM).

-

Copper(II) sulfate stock solution (to a final concentration of 100 µM).

-

-

-

Initiate and Incubate:

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM.

-

Gently mix the solution by inverting the tube and incubate at room temperature for 1 hour. For sensitive biomolecules, incubation at 4 °C for a longer period (4-12 hours) may be necessary.

-

-

Purification:

-

Purify the labeled peptide from excess reagents using a desalting column (e.g., PD-10), dialysis, or HPLC.

-

Mandatory Visualizations

Caption: Experimental workflow for the CuAAC reaction.

Caption: Hypothetical signaling pathway inhibition.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents [mdpi.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-azido-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 5-azido-1,3-dimethyl-1H-pyrazole. This protocol is designed to be a reliable starting point for the synthesis of novel 1,2,3-triazole-linked pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with these scaffolds.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[2] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a pre-formed copper(I) salt.[3][4] The use of stabilizing ligands can enhance the reaction's efficiency and prevent the oxidation of the active Cu(I) catalyst.[3]

This compound is a valuable building block for the synthesis of functionalized pyrazole-triazole hybrids. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents. By coupling this azide with a diverse range of alkynes via the CuAAC reaction, researchers can rapidly generate libraries of novel compounds for biological screening.

General Reaction Scheme

The overall transformation involves the [3+2] cycloaddition of this compound with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-substituted-1H-1,2,3-triazole.

Caption: General workflow for the CuAAC reaction.

Experimental Protocol

This protocol outlines a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) and an aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Workup:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with a suitable organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-substituted-1H-1,2,3-triazole.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the CuAAC reaction. Researchers should note that these are starting points and may require optimization for specific substrates.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | |

| Terminal Alkyne | 1.0 - 1.2 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol% | |

| Sodium Ascorbate | 10 - 20 mol% | Used in excess to the copper salt to ensure reduction to Cu(I). |

| Solvent System | ||

| Solvent | tBuOH/H₂O (1:1) | Other solvent systems like DMF, DMSO, or THF/H₂O can also be used. |

| Reaction Conditions | ||

| Temperature | Room Temperature | Mild heating may be applied if the reaction is sluggish. |

| Reaction Time | 1 - 24 hours | Monitored by TLC. |

| Workup & Purification | ||

| Extraction Solvent | Dichloromethane or Ethyl Acetate | |

| Purification Method | Silica Gel Column Chromatography | Eluent system to be determined based on product polarity. |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

References

Application Notes and Protocols for Ruthenium-Catalyzed Cycloaddition of 5-Azido-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) of 5-azido-1,3-dimethyl-1H-pyrazole with various alkynes. This reaction is a powerful tool for the synthesis of novel 1,5-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

The ruthenium-catalyzed reaction offers a complementary approach to the more common copper-catalyzed "click" chemistry (CuAAC), providing specific access to the 1,5-regioisomer of the triazole product.[3][4] This regioselectivity is crucial in structure-activity relationship (SAR) studies, allowing for the precise tuning of molecular properties. The resulting pyrazole-triazole conjugates are promising scaffolds for the development of new therapeutic agents.

Application Notes

The cycloaddition of this compound with alkynes using a ruthenium catalyst provides a highly efficient and regioselective route to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-5-substituted-1H-1,2,3-triazoles. This specific linkage is of interest for several reasons:

-

Scaffold Hopping and Bioisosterism: The resulting pyrazole-triazole core can serve as a novel scaffold in drug discovery programs. The 1,2,3-triazole ring is a well-regarded bioisostere for amide bonds, offering improved stability against enzymatic degradation.

-

Access to Novel Chemical Space: The 1,5-disubstitution pattern provided by the RuAAC reaction is less explored compared to the 1,4-isomer obtained from CuAAC, offering opportunities to explore novel chemical space and intellectual property.

-

Diverse Biological Activities: Both pyrazole and 1,2,3-triazole moieties are present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The combination of these two heterocycles in a single molecule is a promising strategy for the development of new drug candidates.

-

Broad Substrate Scope: Ruthenium catalysts, such as those based on the [Cp*RuCl] core, are known to be highly effective for a wide range of azides and both terminal and internal alkynes, suggesting that this compound would be a suitable substrate for this transformation.[3][5]

The reaction is typically carried out under mild conditions and is tolerant of a variety of functional groups, making it a versatile tool for the synthesis of compound libraries for high-throughput screening.

Data Presentation

The following table summarizes representative quantitative data for ruthenium-catalyzed azide-alkyne cycloadditions, demonstrating the typical efficiency of this reaction. While specific data for this compound is not available in the literature, the yields presented are indicative of what can be expected based on reactions with other organic azides.

Table 1: Representative Yields for Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 8 | 98 |

| 2 | Benzyl azide | 1-Octyne | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 8 | 95 |

| 3 | Phenyl azide | Phenylacetylene | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | 92 |

| 4 | 1-Azidohexane | 1-Heptyne | CpRuCl(COD) (1) | Benzene | 25 | 12 | 85 |

Data is generalized from literature on RuAAC reactions and serves as an illustrative example.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Organic azides are potentially explosive and should be handled with care.

Protocol 1: General Procedure for the Ruthenium-Catalyzed Cycloaddition of this compound with a Terminal Alkyne

This protocol is adapted from a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-octyne)

-

Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

-

Anhydrous 1,2-dichloroethane (DCE)

-

Argon or nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) (0.01 mmol, 1 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,2-dichloroethane (5 mL) to the flask.

-

Add the terminal alkyne (1.05 mmol, 1.05 equivalents) to the catalyst solution.

-

Add this compound (1.0 mmol, 1.0 equivalent).

-

Heat the reaction mixture to 45 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-(1,3-dimethyl-1H-pyrazol-5-yl)-5-substituted-1H-1,2,3-triazole.

Visualizations

Reaction Mechanism

The currently accepted mechanism for the ruthenium-catalyzed azide-alkyne cycloaddition involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[3] This is followed by reductive elimination to yield the 1,5-disubstituted 1,2,3-triazole product and regenerate the active catalyst.[3]

Caption: Proposed catalytic cycle for the RuAAC reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1,5-disubstituted 1,2,3-triazoles via ruthenium-catalyzed cycloaddition.

Caption: General experimental workflow for RuAAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 3. chesci.com [chesci.com]

- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Therapeutic Potential of Novel 1,2,3-Triazoles Derived from 5-azido-1,3-dimethyl-1H-pyrazole

References

- 1. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (CHEMBL3822414) - ChEMBL [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with 5-azido-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. A versatile and widely adopted method for achieving this is through the azide-alkyne cycloaddition reaction, often termed "click chemistry." This document provides detailed application notes and experimental protocols for the use of 5-azido-1,3-dimethyl-1H-pyrazole, a heterocyclic azide, in bioconjugation.

The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The incorporation of an azide group at the 5-position of the 1,3-dimethyl-1H-pyrazole core allows for its efficient and specific covalent attachment to alkyne-modified biomolecules, such as proteins, antibodies, nucleic acids, and small molecule drugs. This enables the creation of novel bioconjugates for a variety of applications, including targeted drug delivery, in vivo imaging, and diagnostic assays.

Two primary strategies for azide-alkyne cycloaddition are presented: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods will depend on the specific application, the nature of the biomolecule, and the tolerance for a copper catalyst.

Reaction Principles

The core of the bioconjugation strategy lies in the 1,3-dipolar cycloaddition reaction between the azide group of this compound and an alkyne-functionalized biomolecule. This reaction forms a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that yields the 1,4-disubstituted triazole isomer. It requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is robust, high-yielding, and can be performed in aqueous buffers, making it suitable for many bioconjugation applications.[1][2][3][4] However, the potential cytotoxicity of copper can be a limitation for in vivo applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne derivative as the alkyne reaction partner. The high ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a catalyst.[5][6][] This makes SPAAC particularly well-suited for applications in living cells and whole organisms where the presence of a metal catalyst is undesirable.[5][6][]

Quantitative Data Summary

The following tables summarize typical quantitative data for CuAAC and SPAAC bioconjugation reactions. Please note that these are representative values, and optimal conditions should be determined empirically for each specific application.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters

| Parameter | Typical Range | Notes |

| Biomolecule Concentration | 1 - 100 µM | Dependent on the specific biomolecule and application. |

| This compound Concentration | 10 - 200 µM (1.5 - 10 equivalents) | A slight excess of the azide is typically used. |

| CuSO₄ Concentration | 50 - 250 µM | |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | A significant excess is used to maintain copper in the Cu(I) state. |

| Copper Ligand (e.g., THPTA, BTTAA) Concentration | 250 - 1250 µM (5 equivalents to Cu) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage.[1] |

| Reaction Time | 1 - 4 hours | Can be optimized based on reaction monitoring. |

| Temperature | Room Temperature (20-25 °C) | |

| pH | 7.0 - 8.0 | |

| Typical Yield | > 90% | Often near-quantitative with proper optimization.[1][4] |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Typical Reaction Parameters

| Parameter | Typical Range | Notes |

| Biomolecule Concentration | 1 - 50 µM | |

| This compound Concentration | 10 - 100 µM (1.5 - 10 equivalents) | Excess azide can help drive the reaction to completion. |

| Strained Alkyne (e.g., DBCO, BCN) Concentration | 10 - 100 µM (1.5 - 10 equivalents) | The concentration of the limiting reagent will dictate the product yield. |

| Reaction Time | 1 - 24 hours | Reaction kinetics are generally slower than CuAAC and depend on the specific strained alkyne used. |

| Temperature | 4 - 37 °C | Can be performed at physiological temperatures. |

| pH | 6.5 - 8.0 | |

| Typical Yield | 70 - 95% | Highly dependent on the reactants and reaction time. |

Experimental Protocols

Note: These are generalized protocols. Optimization of reagent concentrations, reaction times, and purification methods is recommended for each specific biomolecule and application.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol describes the conjugation of this compound to a protein containing a terminal alkyne modification.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)